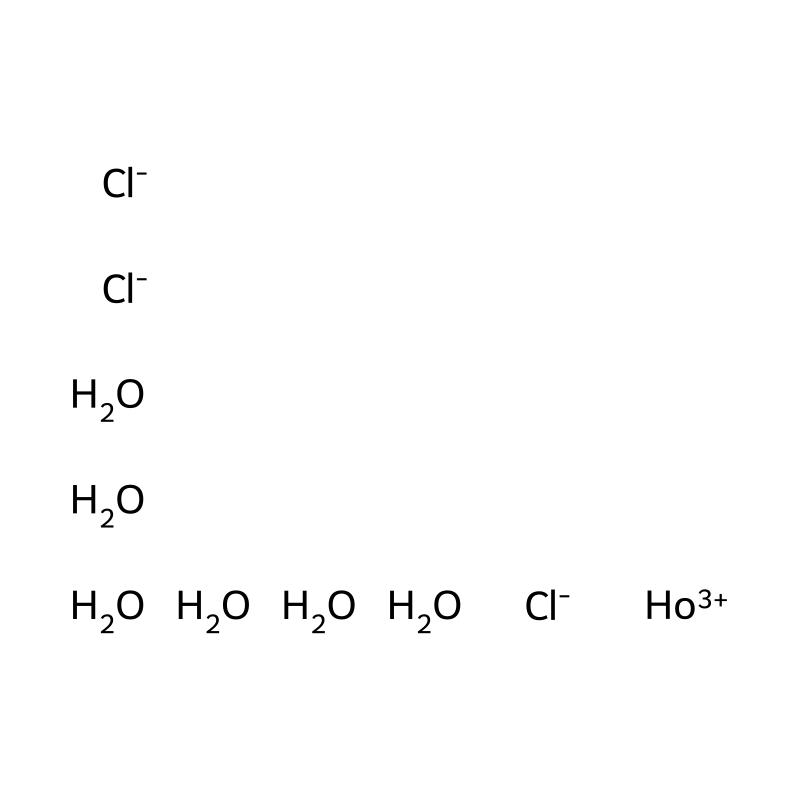Holmium(III) chloride hexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Precursor for Holmium Compounds
Holmium(III) chloride hexahydrate serves as a crucial starting material for synthesizing various Holmium compounds. Due to its high purity and water solubility, it allows for controlled reactions to produce other Holmium salts or oxides. These synthesized compounds find applications in research fields like magnetism, catalysis, and photonics [1].
Here's an example of its use in Holmium oxide synthesis:
HoCl₃•6H₂O (aq) + 3Na₂CO₃ (aq) → Ho₂O₃ (s) + 6NaCl (aq) + 18H₂O (l) [2]
(Source 1): (Source 2): Holmium(III) Chloride [MSDS]. American Elements. [Refer to Holmium(III) Chloride Safety Data Sheet]
Magnetic Materials Research
Holmium, a rare-earth element, exhibits unique magnetic properties. Holmium(III) chloride hexahydrate serves as a precursor for creating Holmium-based magnetic materials. These materials are being explored for their potential applications in high-density data storage, permanent magnets, and magnetostrictive devices [3].
(Source 3): Rare-Earth Information Center - Holmium. )
Laser Technology
Holmium(III) chloride hexahydrate is a source material for Holmium-doped laser crystals. Holmium:Yttrium Aluminum Garnet (Ho:YAG) laser is a prime example. This type of laser finds applications in medical procedures like ophthalmic surgery and dentistry due to its specific wavelength properties [4, 5].
(Source 4): Holmium-Yttrium-Aluminum Garnet (Ho:YAG) Laser Dentalaire: (Source 5): Holmium:YAG Lasers in Urology. The Journal of Urology. )
Holmium(III) chloride hexahydrate is a rare earth metal halide represented by the chemical formula . This compound appears as light yellow crystals and is highly soluble in water, making it a valuable precursor in various chemical syntheses. The structure of Holmium(III) chloride hexahydrate consists of holmium ions coordinated with six chloride ions and six water molecules, forming a distorted tricapped trigonal prism geometry that contributes to its solubility and reactivity .
Holmium(III) chloride hexahydrate can be synthesized through several methods:
- Direct Combination: Reacting holmium oxide with hydrochloric acid.
- Precipitation: Mixing solutions of holmium nitrate and sodium chloride, followed by crystallization.
- Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to promote the formation of the compound from its constituent elements.
These methods allow for the production of high-purity Holmium(III) chloride hexahydrate suitable for laboratory and industrial applications .
Interaction studies involving Holmium(III) chloride hexahydrate primarily focus on its reactivity with other chemical species. For instance, it can interact with various anions and cations during synthesis processes, influencing the formation of different holmium-based compounds. Additionally, studies on its interactions in biological systems are ongoing to assess its safety and efficacy for medical applications .
Holmium(III) chloride hexahydrate shares similarities with other rare earth metal halides. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Solubility | Unique Features |
|---|---|---|---|
| Holmium(III) chloride hexahydrate | High | Precursor for laser materials; unique magnetic properties | |
| Dysprosium(III) chloride | High | Used in magnets; similar crystal structure | |
| Erbium(III) chloride | High | Important for fiber optics; different spectral properties | |
| Yttrium(III) chloride | Moderate | Widely used in ceramics; less reactive than holmium |
Holmium(III) chloride hexahydrate is unique due to its specific applications in laser technology and its role as a precursor for materials with distinctive magnetic properties, setting it apart from other similar compounds .








